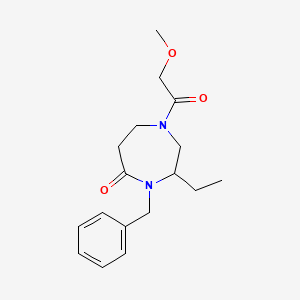![molecular formula C11H16O4 B5396071 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B5396071.png)
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid, also known as ipoc-A, is a bicyclic lactone derivative that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has a unique structure and exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its binding to specific enzymes and proteins, leading to inhibition of their activity. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid binds to the active site of FAAH, preventing it from degrading endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors and exert their effects.
Biochemical and Physiological Effects:
Ipoc-A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition to its ability to inhibit FAAH, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has also been shown to inhibit the activity of other enzymes and proteins, such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its unique structure, which allows for selective inhibition of certain enzymes and proteins. This specificity can be useful in drug development, as it can minimize off-target effects. However, one limitation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its relatively complex synthesis, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid. One area of interest is the development of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid's effects on other disease processes, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid and its potential for use in drug development.
Métodos De Síntesis
The synthesis of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-bromo-1-propene with 2,3-dihydrofuran in the presence of a palladium catalyst to yield 5-bromo-7-oxo-6-oxabicyclo[3.2.1]oct-2-ene. This intermediate is then subjected to a series of reactions involving Grignard reagents, oxidation, and acid hydrolysis to yield the final product, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ipoc-A has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes and proteins involved in various disease processes. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
7-oxo-5-propan-2-yl-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6(2)11-4-3-7(9(12)13)8(5-11)10(14)15-11/h6-8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNJPLJCFRKZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C(C1)C(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)
![N-[3-(4-isopropylphenyl)propyl]methanesulfonamide](/img/structure/B5396013.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5396032.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)
![methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5396035.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)

![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)
![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5396082.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5396097.png)